![molecular formula C7H7BF3NO3 B2382961 [5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid CAS No. 2259724-27-9](/img/structure/B2382961.png)
[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid” is a chemical compound with the CAS Number: 2259724-27-9 . It has a molecular weight of 220.94 . The IUPAC name for this compound is 5-methoxy-6-(trifluoromethyl)-3-pyridinylboronic acid . It is stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The structure of “[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid” has been characterized by IR, 1 H NMR, 13 C NMR and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .
Chemical Reactions Analysis
The compound has been used in the remodeling of (Aza)indole/Benzofuran skeletons . It has been involved in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . The InChI code for this compound is 1S/C7H7BF3NO3/c1-15-5-2-4 (8 (13)14)3-12-6 (5)7 (9,10)11/h2-3,13-14H,1H3 .
Wissenschaftliche Forschungsanwendungen
- Crop Protection : TFMP derivatives play a crucial role in safeguarding crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops and enhance agricultural productivity .
- Vapor-Phase Reaction : TFMP is involved in vapor-phase reactions, contributing to the development of effective agrochemicals .
- Drug Development : TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are undergoing clinical trials. The unique combination of fluorine atom properties and the pyridine moiety contributes to their biological activities .
- Enzyme Inhibition : Boronic acid compounds, including TFMP boronic acid, are used as enzyme inhibitors. They hold promise in treating tumors, microbial infections, and even anticancer drugs .
- Suzuki-Miyaura Couplings : TFMP boronic acid serves as an important raw material and intermediate in organic synthesis. It participates in Suzuki-Miyaura couplings, a versatile method for forming carbon-carbon bonds. These reactions are fundamental in constructing complex molecules.
- Dyestuff Field : TFMP boronic acid contributes to the development of functional materials, including dyes and related compounds .
- Suzuki-Miyaura Cross-Coupling : TFMP boronic acid is relevant in transition metal-catalyzed carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, known for its mild conditions and functional group tolerance, benefits from boronic acids like TFMP .
Agrochemicals
Pharmaceuticals
Organic Synthesis
Functional Materials
Transition Metal-Catalyzed Reactions
Safety and Hazards
“[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the synthesis methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron reagent (like our compound) from boron to palladium . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
It’s known that the sm cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds .
Result of Action
The compound’s participation in sm cross-coupling reactions contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action of [5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
[5-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-2-4(8(13)14)3-12-6(5)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHMQAZBWKIGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

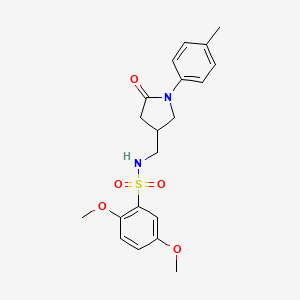
![6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2382879.png)
![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)
![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)
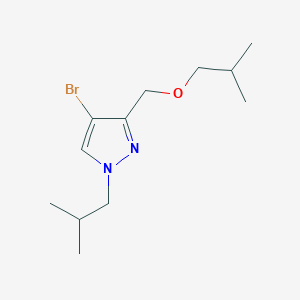
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2382885.png)
![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)
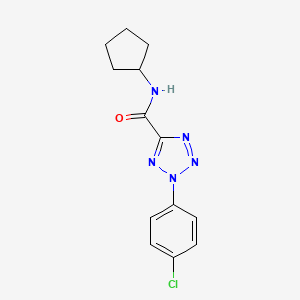
![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)
![4-Azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B2382892.png)
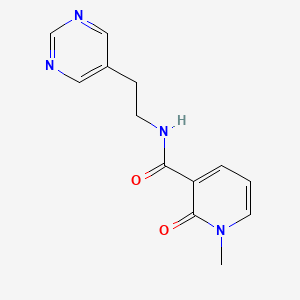
![3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2382897.png)
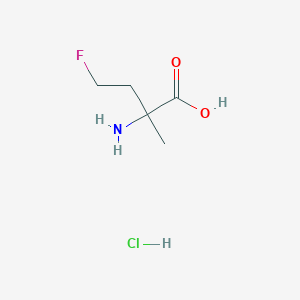
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)